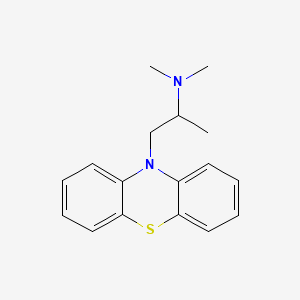

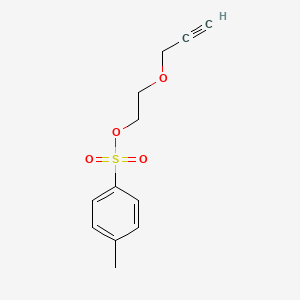

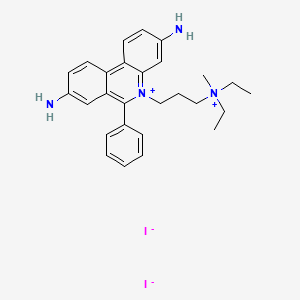

![molecular formula C24H27N7O2 B1679701 1-[5-叔丁基-2-(4-甲苯基)-1,2-二氢-3H-吡唑-3-亚烷基]-3-{3-[(吡啶-3-氧基)甲基]-1H-吡唑-5-基}脲](/img/structure/B1679701.png)

1-[5-叔丁基-2-(4-甲苯基)-1,2-二氢-3H-吡唑-3-亚烷基]-3-{3-[(吡啶-3-氧基)甲基]-1H-吡唑-5-基}脲

描述

科学研究应用

PF-4618433 具有多种科学研究应用:

化学: 用作工具化合物以研究 PYK2 的抑制及其对各种生化途径的影响。

生物学: 研究其在骨生成中的作用,它可以促进成骨细胞的增殖和分化,从而导致骨形成增加。

作用机制

PF-4618433 通过选择性抑制 PYK2 发挥作用,PYK2 是一种参与多种信号通路的一种细胞质非受体酪氨酸激酶 。该化合物与 PYK2 的激酶结构域结合,将其稳定在非活性构象中。 这种抑制阻止了下游靶标的磷酸化,从而调节了各种细胞过程,例如骨生成和细胞迁移 。

生化分析

Biochemical Properties

PF-4618433 interacts with the PYK2 enzyme, a cytoplasmic, non-receptor tyrosine kinase implicated in multiple signaling pathways . The compound shows improved PYK2 potency and superior overall selectivity relative to other inhibitors . In functional osteogenesis assays, PF-4618433 has been shown to enhance osteoblast activity and mineral deposition in vitro .

Cellular Effects

PF-4618433 has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been shown to promote the osteogenic differentiation of human mesenchymal stem cells (hMSCs) in vitro . It increases alkaline phosphatase (ALP) activity and mineralization in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of PF-4618433 involves its interaction with the PYK2 enzyme. The compound binds to the enzyme and inhibits its activity, leading to enhanced osteoblast activity and mineral deposition . The unique DFG-out conformation of PF-4618433 reveals a distinct subclass of non-receptor tyrosine kinases identifiable by the gatekeeper Met-502 and the unique hinge loop conformation of Leu-504 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-4618433 have been observed over time. For instance, in functional osteogenesis assays, cultures treated with increasing concentrations of PF-4618433 starting at day 1 and maintained throughout showed a dose-dependent increase in both ALP activity and mineralization .

准备方法

PF-4618433 的合成涉及多个步骤,包括吡唑和脲衍生物的形成。 合成路线通常从 1-(3-(叔丁基)-1-(对甲苯基)-1H-吡唑-5-基)-3-(3-((吡啶-3-基氧基)甲基)-1H-吡唑-5-基)脲的制备开始 。反应条件包括使用有机溶剂和催化剂以促进目标产物的形成。 工业生产方法可能涉及优化这些合成路线,以提高产量和纯度,同时降低生产成本 。

化学反应分析

PF-4618433 经历了各种化学反应,包括:

氧化: 此反应可以修饰吡唑环,可能改变化合物的活性。

还原: 还原反应会影响脲部分,影响化合物与 PYK2 的结合亲和力。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 由这些反应形成的主要产物取决于所用条件和试剂 。

相似化合物的比较

PF-4618433 与其他 PYK2 抑制剂(如 PF-431396 和 BIRB796)进行比较 。 虽然 PF-431396 在粘着斑激酶家族中缺乏选择性,但 PF-4618433 对 PYK2 表现出更高的效力和选择性 。BIRB796 也是另一种二芳基脲抑制剂,也靶向 PYK2,但具有不同的结合特征。 PF-4618433 独特的铰链环构象有助于其优越的选择性和功效 。

类似化合物

- PF-431396

- BIRB796

- N-甲基磺酰胺 2a

通过了解 PF-4618433 的独特特性和应用,研究人员可以进一步探索其在各个科学和医学领域的潜力。

属性

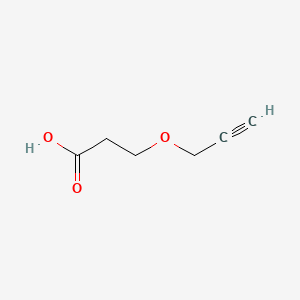

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJARPUHZDSAXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。